molecular formula C10H13NO2 B1350924 Amino(2,5-dimethylphenyl)acetic acid CAS No. 293330-04-8

Amino(2,5-dimethylphenyl)acetic acid

Cat. No.: B1350924
CAS No.: 293330-04-8
M. Wt: 179.22 g/mol
InChI Key: AQGAYMKBJASMIE-UHFFFAOYSA-N
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Description

Amino(2,5-dimethylphenyl)acetic acid is an organic compound with a molecular formula of C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions and an amino group at the alpha position

Scientific Research Applications

Amino(2,5-dimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(2,5-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenylacetonitrile with ammonia or an amine under acidic or basic conditions to form the corresponding amide, which is then hydrolyzed to yield the desired amino acid . Another method involves the direct amination of 2,5-dimethylphenylacetic acid using reagents such as sodium azide followed by reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Amino(2,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides and esters.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and esters.

Mechanism of Action

The mechanism of action of Amino(2,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the amino and methyl substitutions, resulting in different chemical and biological properties.

    2,5-Dimethylphenylacetic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.

    Aminoacetic acid (Glycine): A simpler amino acid without the aromatic ring, leading to different biological roles.

Uniqueness

Amino(2,5-dimethylphenyl)acetic acid is unique due to the presence of both amino and methyl groups on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-(2,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAYMKBJASMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397994
Record name amino(2,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293330-04-8
Record name amino(2,5-dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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